molecular formula C8H14O3 B2968315 (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid CAS No. 1807941-13-4

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid

Cat. No.: B2968315
CAS No.: 1807941-13-4
M. Wt: 158.197
InChI Key: LIQUGGZXCRCNHB-BQBZGAKWSA-N
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Description

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring structure and the presence of a carboxylic acid functional group. This compound is often utilized in the synthesis of various pharmaceuticals and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxolane ring can be reduced under specific conditions to form different ring structures.

    Substitution: The hydrogen atoms on the oxolane ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and substituted oxolane compounds.

Scientific Research Applications

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Propan-2-yloxolane-2-carboxylic acid: Differing in stereochemistry, this compound may exhibit different biological activities and reactivity.

    (2S,3S)-3-Methyl-oxolane-2-carboxylic acid: Similar in structure but with a methyl group instead of a propan-2-yl group, leading to variations in chemical properties.

    (2S,3S)-3-Butyl-oxolane-2-carboxylic acid: Another analog with a butyl group, showing differences in solubility and reactivity.

Uniqueness

(2S,3S)-3-Propan-2-yloxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2S,3S)-3-propan-2-yloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)6-3-4-11-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQUGGZXCRCNHB-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCO[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-13-4
Record name rac-(2R,3R)-3-(propan-2-yl)oxolane-2-carboxylic acid
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